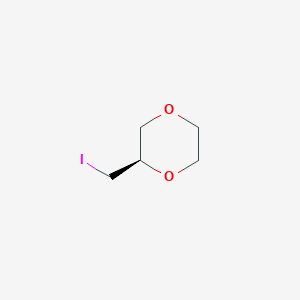
(R)-2-(Iodomethyl)-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Iodomethyl)-1,4-dioxane is an organic compound with a unique structure featuring an iodomethyl group attached to a 1,4-dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Iodomethyl)-1,4-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of ®-2-(Hydroxymethyl)-1,4-dioxane with iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-2-(Iodomethyl)-1,4-dioxane may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Iodomethyl)-1,4-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield ®-2-(Azidomethyl)-1,4-dioxane, while reduction with sodium borohydride would produce ®-2-(Methyl)-1,4-dioxane.
Applications De Recherche Scientifique
®-2-(Iodomethyl)-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of ®-2-(Iodomethyl)-1,4-dioxane involves its reactivity with various biological molecules. The iodomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially inhibiting their function. This reactivity makes it a useful tool in biochemical research for studying enzyme mechanisms and protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Iodomethyl)-1,4-dioxane: The enantiomer of ®-2-(Iodomethyl)-1,4-dioxane with similar chemical properties but different biological activity.
2-(Bromomethyl)-1,4-dioxane: A bromine analog with similar reactivity but different reactivity profiles due to the difference in halogen.
2-(Chloromethyl)-1,4-dioxane: A chlorine analog with distinct reactivity and applications.
Uniqueness
®-2-(Iodomethyl)-1,4-dioxane is unique due to its specific stereochemistry and the presence of the iodomethyl group, which imparts distinct reactivity and potential applications in synthesis and research. Its ability to form covalent bonds with biological molecules makes it particularly valuable in biochemical studies.
Propriétés
Formule moléculaire |
C5H9IO2 |
|---|---|
Poids moléculaire |
228.03 g/mol |
Nom IUPAC |
(2R)-2-(iodomethyl)-1,4-dioxane |
InChI |
InChI=1S/C5H9IO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2/t5-/m0/s1 |
Clé InChI |
WWQGIZUTLRNTBG-YFKPBYRVSA-N |
SMILES isomérique |
C1CO[C@H](CO1)CI |
SMILES canonique |
C1COC(CO1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14015795.png)
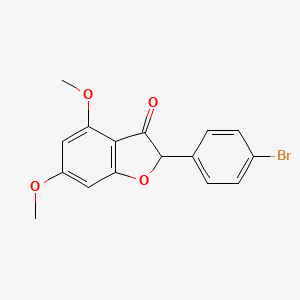

![ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate](/img/structure/B14015807.png)
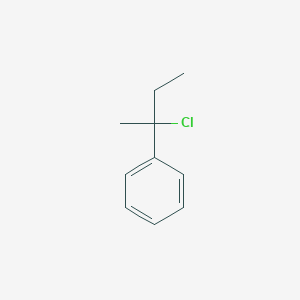
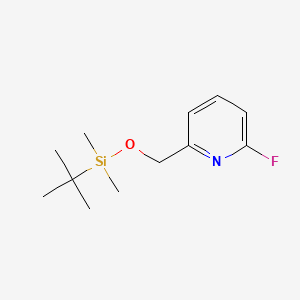
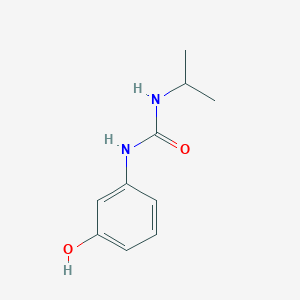
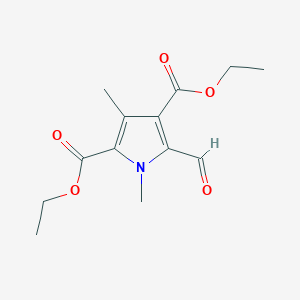

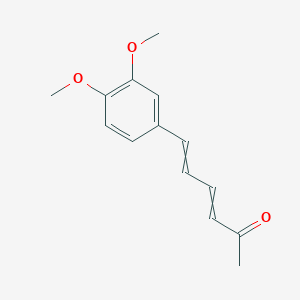
![(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14015860.png)
